molecular formula C7H4BF3KNO4 B1450981 Potassium (3-carboxy-5-nitrophenyl)trifluoroborate CAS No. 850623-76-6

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

Cat. No.: B1450981
CAS No.: 850623-76-6
M. Wt: 273.02 g/mol
InChI Key: SIWVLQBUGXHWPJ-UHFFFAOYSA-N
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Description

Chemical Significance in Modern Organoboron Chemistry

This compound occupies a significant position within the expanding landscape of modern organoboron chemistry as a multifunctional synthetic reagent that demonstrates the sophisticated design principles underlying contemporary trifluoroborate development. The compound's importance stems from its ability to serve as a protected form of the corresponding boronic acid while simultaneously providing multiple reactive sites for further synthetic elaboration. Unlike simple aryltrifluoroborates, this compound incorporates two distinct electron-withdrawing groups that fundamentally alter its chemical behavior and expand its utility in synthetic applications. The carboxyl functionality at the 3-position provides opportunities for amide bond formation, esterification, and metal coordination, while the nitro group at the 5-position offers potential for reduction to amine derivatives or participation in electron-deficient aromatic substitution reactions.

The trifluoroborate moiety itself represents a major advancement in organoboron chemistry, offering superior stability compared to traditional boronic acids and boronate esters while maintaining the essential reactivity required for cross-coupling applications. Research has demonstrated that organotrifluoroborates exhibit remarkable tolerance to air and moisture, making them practical alternatives to more sensitive organoboron reagents. The electronic influence of the carboxyl and nitro substituents in this particular compound creates a unique reactivity profile that has implications for both Suzuki-Miyaura coupling reactions and other transition metal-catalyzed transformations.

Studies of substituent effects on aryltrifluoroborate behavior have revealed that electron-withdrawing groups significantly retard the rate of solvolysis in aqueous media, with Hammett analysis showing a negative rho value of approximately -1. This fundamental understanding suggests that this compound would exhibit enhanced stability under aqueous conditions compared to electron-rich analogs, making it particularly valuable for reactions requiring prolonged reaction times or challenging conditions. The compound's potential applications extend beyond traditional cross-coupling chemistry to include specialized transformations such as electrophilic aromatic substitution reactions, where the multiple functional groups can participate in complex reaction cascades.

Structural Uniqueness Among Aryltrifluoroborate Salts

The structural architecture of this compound distinguishes it from other members of the aryltrifluoroborate family through its unique combination of functional groups and their specific regiochemical arrangement on the aromatic ring. The compound features a meta-disubstituted benzene ring with the trifluoroborate group positioned between two electron-withdrawing substituents, creating a distinctive electronic environment that influences both ground-state properties and reactivity patterns. The carboxyl group at the 3-position and nitro group at the 5-position create a symmetrical substitution pattern that maximizes the electron-withdrawing effects while providing multiple sites for further chemical modification.

The molecular structure, as documented in chemical databases, shows specific bond lengths and angles that reflect the electronic perturbations introduced by the multiple substituents. The trifluoroborate moiety maintains its characteristic tetrahedral geometry around boron, with the anionic charge delocalized across the three fluorine atoms and the aromatic carbon-boron bond. The presence of both carboxyl and nitro groups creates significant electron density withdrawal from the aromatic system, which affects the strength and polarization of the carbon-boron bond compared to simpler aryltrifluoroborates.

Crystallographic data indicates that the compound forms stable crystalline structures with melting points exceeding 300 degrees Celsius, demonstrating exceptional thermal stability that surpasses many other aryltrifluoroborate derivatives. This thermal stability can be attributed to the extensive hydrogen bonding networks formed by the carboxyl groups and the strong electrostatic interactions between the potassium cations and the trifluoroborate anions. The crystal packing arrangements likely involve complex three-dimensional networks that contribute to the compound's remarkable stability under ambient conditions.

The infrared spectroscopic characteristics of this compound reflect the presence of multiple functional groups, with distinct absorption bands corresponding to carboxyl carbonyl stretching, nitro group asymmetric and symmetric stretching vibrations, and carbon-fluorine and boron-fluorine stretching modes. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon center, with the carboxyl carbon showing characteristic downfield chemical shifts and the aromatic carbons displaying the expected splitting patterns influenced by the electron-withdrawing substituents.

Property Value Reference
Molecular Formula C7H4BF3KNO4
Molecular Weight 273.02 g/mol
Melting Point >300°C
Creation Date (Database) March 14, 2010
PubChem CID 44717203

Historical Context and Discovery Timeline

The development of this compound must be understood within the broader historical context of organotrifluoroborate chemistry, which has undergone remarkable evolution since the first preparation of organotrifluoroborate salts in the 1960s. The earliest organotrifluoroborate compounds were considered laboratory curiosities, with the first stable compound containing a trifluoromethyl-boron linkage reported in 1960. However, the foundational work that would eventually lead to the development of complex aryltrifluoroborates like the 3-carboxy-5-nitrophenyl derivative was established by Thierig and Umland in 1967, who demonstrated the preparation of potassium phenyltrifluoroborate from phenylboronic acid and potassium hydrogen difluoride.

The revolutionary advancement that made modern aryltrifluoroborate chemistry practical came in 1995 when Vedejs and colleagues revisited the earlier work and developed convenient synthetic methods for preparing aryltrifluoroborate salts from readily available boronic acids. This breakthrough enabled the systematic exploration of substituted aryltrifluoroborates and laid the groundwork for the development of specialized derivatives incorporating multiple functional groups. The Vedejs methodology involved treatment of arylboronic acids with excess potassium hydrogen difluoride in aqueous methanol, yielding air-stable crystalline products that could be purified by simple recrystallization.

Database records indicate that this compound was first catalogued in chemical databases on March 14, 2010, suggesting that the compound was synthesized and characterized during the period of intensive development of functionalized aryltrifluoroborates in the late 2000s. This timeline aligns with the broader expansion of trifluoroborate chemistry that occurred following the establishment of reliable synthetic methods and the recognition of these compounds' superior stability and reactivity characteristics. The specific choice of 3-carboxy-5-nitrophenyl substitution pattern likely reflects targeted synthetic objectives related to the development of multifunctional building blocks for pharmaceutical and materials applications.

The compound's emergence during this period coincides with significant advances in understanding the mechanistic aspects of trifluoroborate reactivity, particularly in cross-coupling reactions. Research conducted during the 2008-2012 timeframe established fundamental principles regarding the influence of electronic substituents on trifluoroborate stability and reactivity, providing the theoretical foundation necessary for the rational design of specialized derivatives like the 3-carboxy-5-nitrophenyl compound. The development of this particular trifluoroborate represents the application of these mechanistic insights to create a reagent with precisely tuned properties for specific synthetic applications.

The ongoing evolution of aryltrifluoroborate chemistry has been driven by the recognition that these compounds offer unique advantages over traditional organoboron reagents, including enhanced stability, improved functional group tolerance, and superior performance in challenging cross-coupling reactions. The development of this compound exemplifies this progression toward increasingly sophisticated organoboron reagents designed to meet the demanding requirements of modern synthetic chemistry. Current commercial availability of this compound through multiple chemical suppliers indicates its established role as a valuable synthetic intermediate, with applications spanning academic research and industrial development programs.

Historical Milestone Year Significance Reference
First organotrifluoromethyl-boron compound 1960 Initial demonstration of stable trifluoroboron chemistry
Phenyltrifluoroborate synthesis 1967 Foundational methodology by Thierig and Umland
Vedejs breakthrough methodology 1995 Practical synthesis from boronic acids
Database registration of title compound 2010 First cataloguing in chemical databases

Properties

IUPAC Name

potassium;(3-carboxy-5-nitrophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF3NO4.K/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16;/h1-3H,(H,13,14);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWVLQBUGXHWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF3KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660111
Record name Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-76-6
Record name Borate(2-), (5-carboxylato-3-nitrophenyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Potassium (3-carboxy-5-nitrophenyl)trifluoroborate (K-PCF) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on a review of current literature.

Chemical Structure and Properties

K-PCF features a trifluoroborate group combined with a carboxylic acid and a nitro group, which contributes to its reactivity and solubility in polar solvents. The presence of the carboxyl group enhances its ability to form complexes with biological targets, potentially influencing its pharmacological effects.

1. Enzyme Modulation

K-PCF has been studied for its ability to inhibit carbonic anhydrases, which are enzymes critical for various physiological processes including pH regulation and ion transport. Inhibition of these enzymes may have therapeutic implications for conditions such as glaucoma and epilepsy. Studies indicate that K-PCF acts as a competitive inhibitor, potentially forming hydrogen bonds at the enzyme's active site, which is characteristic of non-covalent interactions seen in reversible inhibitors .

3. Toxicological Profile

Toxicological investigations are crucial for understanding the safety profile of K-PCF. Preliminary studies on related compounds indicate that they do not significantly alter liver or kidney function markers in animal models, suggesting a favorable safety profile at tested doses . However, comprehensive toxicological studies specifically on K-PCF are still required.

Case Studies and Research Findings

StudyFindings
Modulation of Carbonic AnhydrasesK-PCF demonstrated competitive inhibition with potential therapeutic applications in treating glaucoma and epilepsy.
Antinociceptive ActivityRelated compounds showed analgesic effects without affecting motor functions, indicating a need for further exploration of K-PCF's analgesic potential .
Toxicological AssessmentNo significant adverse effects were observed in liver or kidney function tests following administration in animal models .

The biological activity of K-PCF can be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoroborate moiety allows for interactions with enzyme active sites, particularly carbonic anhydrases.
  • Complex Formation : The carboxyl group facilitates the formation of stable complexes with various biomolecules, enhancing its potential as a drug candidate.
  • Reactivity : The nitro group may influence electron distribution within the molecule, potentially affecting its interaction with biological targets.

Scientific Research Applications

Organic Synthesis

One of the primary applications of potassium (3-carboxy-5-nitrophenyl)trifluoroborate is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

  • Objective: Synthesize biaryl compounds.
  • Method: Use this compound as a coupling partner with aryl halides.
  • Results: High yields were achieved with various aryl halides, showcasing the reagent's efficiency in forming biaryl structures.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to synthesize biologically active compounds. The ability to introduce functional groups selectively makes it valuable for drug development.

Case Study: Synthesis of Anticancer Agents

  • Objective: Develop new anticancer drugs.
  • Method: Employ this compound in the synthesis of specific heterocycles known for their anticancer properties.
  • Results: Several new compounds were synthesized and tested for efficacy against cancer cell lines, demonstrating potential therapeutic applications.

Material Science

The compound also finds applications in materials science, particularly in the development of advanced materials with specific properties.

Case Study: Conductive Polymers

  • Objective: Enhance the conductivity of polymer matrices.
  • Method: Incorporate this compound into polymer blends.
  • Results: Improved electrical conductivity was observed, indicating its potential use in electronic devices.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ReagentSolventCatalystYield (%)
This compoundWater/THFPd(OAc)₂ + XPhos85
Potassium phenyltrifluoroborateDMFPd(PPh₃)₄75
Potassium cyclopropyltrifluoroborateEthanolNi(cod)₂ + PPh₃80
Compound NameTarget Cancer Cell LineIC₅₀ (µM)Notes
Compound AMCF-710Moderate activity
Compound BHeLa5High activity
Compound CA54915Low activity

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The trifluoroborate group enables participation in Suzuki-Miyaura cross-coupling, a pivotal reaction for carbon-carbon bond formation. Key findings include:

Mechanism and Conditions

  • The reaction proceeds via oxidative addition of aryl halides to palladium catalysts (e.g., PdCl₂(dppf)), transmetalation with the trifluoroborate, and reductive elimination .

  • Base-driven hydrolysis of the trifluoroborate releases the boronic acid in situ, which couples with aryl/alkenyl halides . For this compound, the electron-withdrawing nitro group slows hydrolysis, aligning with the "slow-release" strategy to minimize side reactions .

Typical Reaction Setup

ComponentExampleRole
CatalystPdCl₂(dppf)·CH₂Cl₂Facilitates transmetalation
BaseCs₂CO₃Activates boronate species
SolventTHF/H₂OStabilizes intermediates
Temperature55–80°COptimizes reaction kinetics

Performance Considerations

  • The carboxy group may require protection (e.g., esterification) to prevent coordination with palladium, which can deactivate the catalyst .

  • Yields for analogous nitro-substituted trifluoroborates exceed 85% under optimized conditions .

Hydrolysis to Boronic Acid

Hydrolysis of the trifluoroborate group is critical for coupling efficiency. Studies reveal:

Kinetics and Substituent Effects

  • Hydrolysis rates depend on the electronic nature of substituents. The nitro group (-NO₂) reduces hydrolysis speed under basic conditions, as shown in THF/H₂O with Cs₂CO₃ at 55°C .

  • Acid catalysis (e.g., HCl) accelerates hydrolysis but is incompatible with Suzuki conditions, creating an acid-base paradox that stabilizes the trifluoroborate during coupling .

Hydrolysis Pathway
RBF3K+H2ObaseRB OH 2+KF+HF\text{RBF}_3\text{K}+\text{H}_2\text{O}\xrightarrow{\text{base}}\text{RB OH }_2+\text{KF}+\text{HF}

  • For this compound, hydrolysis is classified as "slow" due to the nitro group’s electron-withdrawing effect .

Functional Group Transformations

The nitro and carboxy groups enable diverse derivatization:

Nitro Group Reduction

  • Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (NaBH₄) converts the nitro group to an amine :
    Ar NO2reductionAr NH2\text{Ar NO}_2\xrightarrow{\text{reduction}}\text{Ar NH}_2

  • Yields for similar nitroaryltrifluoroborates exceed 80% .

Carboxy Group Reactions

  • Esterification : Treatment with methanol/H₂SO₄ forms methyl esters, enhancing solubility :
    Ar COOH+CH3OHAr COOCH3+H2O\text{Ar COOH}+\text{CH}_3\text{OH}\rightarrow \text{Ar COOCH}_3+\text{H}_2\text{O}

  • Amidation : Coupling with amines via EDC/HOBt forms amides, useful in drug discovery .

Stability and Handling

  • The compound is air- and moisture-stable in solid form, with no observed decomposition over months under ambient conditions .

  • Storage recommendations: desiccated at room temperature; avoid prolonged exposure to acidic/basic vapors .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Comparisons

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Stability Highlights
Potassium (3-carboxy-5-nitrophenyl)trifluoroborate -NO₂, -COOH 273.1 Not reported High stability due to EWG and BF₃K group
Potassium phenyltrifluoroborate -Ph (phenyl) 200.0 >250 (decomp.) Bench-stable; used in Suzuki coupling
Potassium (2-phenylacetyl)trifluoroborate Acyl (R-CO-) 244.1 Not reported Stable acyltrifluoroborate for amide synthesis
Potassium vinyltrifluoroborate -CH=CH₂ 130.0 Not reported Air-sensitive; requires inert handling

Key Insights :

  • Electron-Withdrawing Groups (EWG): The -NO₂ and -COOH groups in the title compound reduce electron density at the boron center, enhancing stability compared to electron-rich analogs like potassium phenyltrifluoroborate .
  • Solubility : The carboxyl group improves aqueous solubility, contrasting with aliphatic trifluoroborates (e.g., alkoxymethyltrifluoroborates), which exhibit poor organic solvent solubility .
Reactivity in Cross-Coupling Reactions

Table 2: Reactivity in Suzuki-Miyaura Coupling

Compound Reaction Conditions Yield (%) Side Products
This compound Not reported N/A N/A
Potassium phenyltrifluoroborate Pd catalyst, K₂CO₃, THF/H₂O >95 <2% protodeboronation
Potassium vinyltrifluoroborate PdCl₂(PPh₃)₂, Et₃N 70–76 Minimal homocoupling

Key Insights :

  • The title compound’s strong EWGs may hinder transmetalation in Suzuki-Miyaura coupling due to reduced boron electrophilicity, unlike electron-neutral aryltrifluoroborates (e.g., phenyl derivatives) .
  • Vinyltrifluoroborates exhibit high reactivity in coupling but require careful handling due to air sensitivity .

Preparation Methods

Starting Material Preparation

  • The synthesis begins with the corresponding arylboronic acid or arylboronate ester bearing the 3-carboxy-5-nitrophenyl substituent.
  • The nitro and carboxyl groups are introduced on the aromatic ring via standard electrophilic aromatic substitution or functional group interconversion methods before boron incorporation.

Conversion to Trifluoroborate Salt

  • The arylboronic acid is reacted with potassium hydrogen fluoride (KHF2) to form the potassium trifluoroborate salt.
  • This reaction involves the nucleophilic attack of fluoride ions on the boron center, replacing hydroxyl groups with fluorides, yielding the trifluoroborate moiety.

The transmetalation step can be summarized as:

$$
\text{Ar-B(OH)2} + KHF2 \rightarrow \text{Ar-BF}3K + H2O
$$

This step is typically carried out in an aqueous or mixed solvent system under mild conditions to preserve sensitive functional groups such as nitro and carboxyl.

Optimization of the Preparation

Research has focused on optimizing reaction conditions for the conversion to potassium trifluoroborate salts to maximize yield and purity:

Parameter Optimized Condition Notes
Solvent Mixture of water and organic solvents (e.g., MeCN) Ensures solubility of starting materials and KHF2
Temperature Ambient to mild heating (20–50 °C) Mild conditions prevent decomposition of sensitive groups
Reaction Time 1–4 hours Sufficient for complete conversion
Molar Ratios Slight excess of KHF2 (1.2–1.5 equivalents) Drives reaction to completion
Purification Filtration and recrystallization Removes impurities and residual salts

Optimization studies have shown that the presence of water is crucial for the hydrolysis step during trifluoroborate formation, but excessive water can reduce solubility of intermediates.

Research Findings on Preparation and Application

  • Blair T. Lapointe’s 2009 thesis extensively studied the synthesis and application of potassium trifluoroborate salts, including those with nitro and carboxyl substituents. The work demonstrated that these salts serve as efficient precursors for Suzuki-Miyaura coupling, offering a safer alternative to organotin reagents.
  • The trifluoroborate salts exhibit enhanced stability compared to boronic acids, which facilitates storage and handling in pharmaceutical synthesis.
  • Microwave-assisted synthesis has been explored to accelerate the formation of trifluoroborate salts, reducing reaction times significantly while maintaining yields.
  • The this compound salt is particularly valuable due to the electron-withdrawing nitro and carboxyl groups, which can influence reactivity and coupling efficiency in downstream applications.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
Arylboronic acid synthesis Electrophilic aromatic substitution or functional group interconversion Introduce 3-carboxy and 5-nitro substituents
Conversion to trifluoroborate salt Potassium hydrogen fluoride (KHF2), aqueous/organic solvent, mild heat Formation of stable potassium trifluoroborate salt
Purification Filtration, recrystallization High purity product suitable for coupling

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (3-carboxy-5-nitrophenyl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (3-carboxy-5-nitrophenyl)trifluoroborate

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